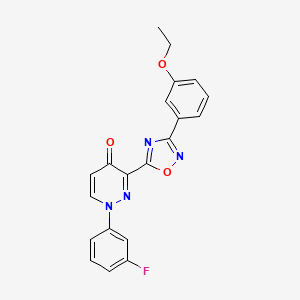

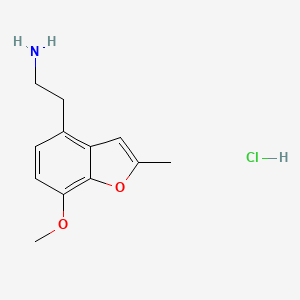

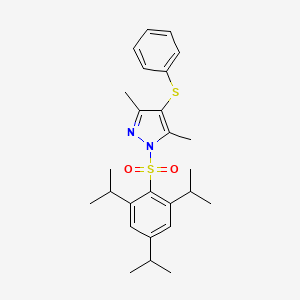

![molecular formula C5H6N4S B2722130 Imidazo[2,1-b][1,3,4]thiadiazol-6-ylmethanamine CAS No. 933698-31-8](/img/structure/B2722130.png)

Imidazo[2,1-b][1,3,4]thiadiazol-6-ylmethanamine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Imidazo[2,1-b][1,3,4]thiadiazol-6-ylmethanamine is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential applications in drug development. This compound has shown promising results in scientific research for its ability to interact with various biological targets and exhibit pharmacological effects.

Aplicaciones Científicas De Investigación

Biological Activities and Enzyme Inhibition

Imidazo[2,1-b][1,3,4]thiadiazol-6-ylmethanamine derivatives have demonstrated a broad spectrum of biological activities. They are explored for their antimicrobial, antifungal, anticancer, anticonvulsant, analgesic, anti-inflammatory, anesthetic, and diuretic properties. These derivatives are also recognized for their potential as enzyme inhibitors, targeting enzymes such as cyclooxygenase, Jun kinase, and carbonic anhydrase. This wide range of activities underscores their importance in the development of targeted therapeutic agents (Bhongade et al., 2016).

Anti-HIV and Anticonvulsant Properties

Specific derivatives within this chemical class have shown promising anti-HIV activity, illustrating the potential for developing novel antiviral therapies. Additionally, certain imidazo[2,1-b]thiadiazole derivatives offer cerebrovasodilatation effects through selective enzyme inhibition, with implications for anticonvulsant therapy and potential benefits in increasing cerebral blood flow (Brukštus et al., 2000; Barnish et al., 1980).

Anticancer Applications

This compound compounds have also been investigated for their anti-proliferative effects against various cancer cell lines, including hepatic cancer cells. Molecular docking studies suggest that these compounds can strongly bind to target proteins involved in cancer cell proliferation, offering a promising avenue for anticancer drug development (Rashdan et al., 2020).

Chemical Synthesis and Utility

The synthesis and chemical reactions of imidazo[2,1-b][1,3,4]thiadiazoles have been extensively studied, providing valuable insights into the development of drug candidates and lead molecules for various therapeutic applications. These studies include methodologies for creating novel derivatives with potential pharmacological uses (Khazi et al., 2011).

Anti-inflammatory and Antitubercular Activities

Further research has shown that methylene bridged benzofuranyl imidazo[2,1-b][1,3,4]thiadiazoles exhibit significant anti-inflammatory and analgesic activities, highlighting their potential in treating inflammatory conditions. Additionally, imidazo[2,1-b][1,3,4]thiadiazole derivatives have demonstrated notable antitubercular activity against Mycobacterium tuberculosis, suggesting their applicability in tuberculosis treatment (Jadhav et al., 2008; Patel et al., 2017).

Mecanismo De Acción

Target of Action

Imidazo[2,1-b][1,3,4]thiadiazol-6-ylmethanamine is a compound that has been found to target the Epidermal Growth Factor Receptor (EGFR) in cancer cells . EGFR is a protein that plays a crucial role in cell growth and proliferation. When this receptor is overexpressed or mutated, it can lead to uncontrolled cell growth and the development of tumors .

Mode of Action

The interaction of this compound with its target, EGFR, results in the inhibition of the receptor’s activity . This inhibition prevents the activation of downstream signaling pathways that are involved in cell growth and proliferation . As a result, the growth of cancer cells is halted .

Biochemical Pathways

This compound affects the EGFR signaling pathway . This pathway is crucial for cell growth and proliferation. When EGFR is inhibited by this compound, the downstream effects include the suppression of cell growth and proliferation .

Result of Action

The molecular and cellular effects of this compound’s action include the inhibition of EGFR, leading to the suppression of cell growth and proliferation . This can result in the reduction of tumor size and potentially halt the progression of the disease .

Propiedades

IUPAC Name |

imidazo[2,1-b][1,3,4]thiadiazol-6-ylmethanamine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N4S/c6-1-4-2-9-5(8-4)10-3-7-9/h2-3H,1,6H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZAIJKINYSPWLK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C2N1N=CS2)CN |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

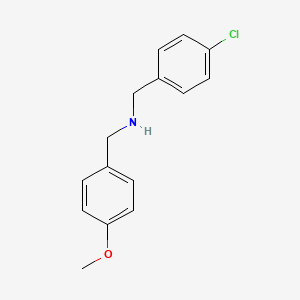

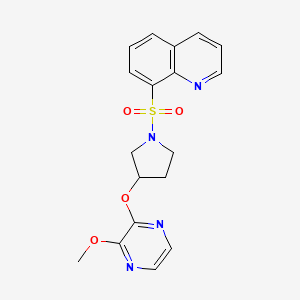

![3-{4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}-5,5-dimethyl-2-cyclohexen-1-one](/img/structure/B2722053.png)

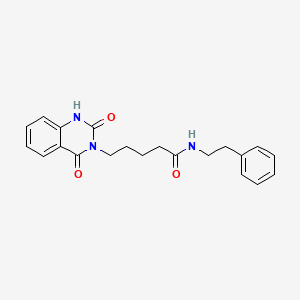

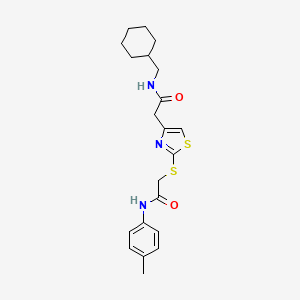

![N-Methyl-6-oxo-1-propan-2-yl-N-[1-(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]pyridazine-3-carboxamide](/img/structure/B2722059.png)

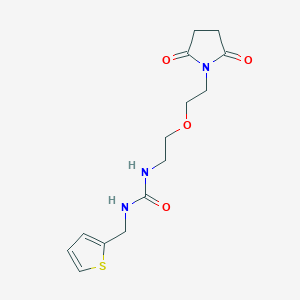

![2-[5-(4-chlorophenyl)-4-oxo-3-phenylthieno[2,3-d]pyrimidin-2-yl]sulfanyl-N-(4-fluorophenyl)acetamide](/img/structure/B2722060.png)

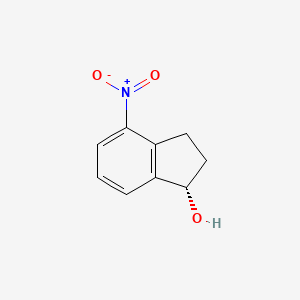

![2-[4-(4-bromophenyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetic acid](/img/structure/B2722068.png)